molecular formula C10H15NO2 B8257506 rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione

rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione

Cat. No.: B8257506
M. Wt: 181.23 g/mol
InChI Key: IHDSTVGNWCIHGE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione is a seven-membered heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of azepines, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione typically involves the ring expansion of smaller cyclic compounds. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction can be carried out under thermal, photochemical, or microwave irradiation conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ultrasound irradiation and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are preferred due to their efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione include other azepine derivatives such as azepane, azepinone, and benzazepine . These compounds share a similar core structure but differ in their functional groups and substituents.

Uniqueness: What sets this compound apart from its analogs is its specific stereochemistry and the presence of unique functional groups that confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5aS,9aR)-3,4,5a,6,7,8,9,9a-octahydro-1H-benzo[b]azepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h7-8H,1-6H2,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDSTVGNWCIHGE-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C(=O)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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